4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Description
Significance and Research Landscape of Halogenated Nitrobenzenes with Trifluoromethyl Groups
Halogenated nitroaromatic compounds that also contain a trifluoromethyl (-CF3) group represent a class of highly versatile intermediates in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The significance of this molecular architecture stems from the unique and often synergistic effects of its constituent functional groups.
The trifluoromethyl group is a key player in modern drug design. innospk.com Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. innospk.com The introduction of a -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase the binding affinity of a drug candidate to its biological target. innospk.com
Similarly, the presence of a halogen atom, such as bromine, provides a reactive handle for a wide array of chemical transformations. It is a crucial participant in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. The nitro group is also a versatile functional group. It is strongly electron-withdrawing, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diverse chemical modifications and the synthesis of various heterocyclic compounds. rsc.org
The combination of these three groups on a benzene (B151609) ring creates a trifecta of chemical reactivity and property modulation, making such compounds valuable starting materials for the synthesis of pharmaceuticals and agrochemicals. innospk.com
Overview of Scientific Literature on 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
This compound is a specific chemical entity that serves as a key building block in synthetic chemistry. The scientific literature, primarily in the form of chemical supplier databases and patents, provides foundational information on its properties and synthesis.
The compound is identified by the CAS Number 251115-21-6. sigmaaldrich.comguidechem.com Its molecular formula is C₇H₃BrF₃NO₂, corresponding to a molecular weight of approximately 270.00 g/mol . chemscene.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 251115-21-6 | sigmaaldrich.comguidechem.com |
| Molecular Formula | C₇H₃BrF₃NO₂ | guidechem.comchemscene.com |
| Molecular Weight | 270.00 g/mol | chemscene.com |
| Boiling Point | 269 °C | chemicalbook.com |
| Density | 1.788 g/cm³ | chemicalbook.com |
| Flash Point | 116 °C | sigmaaldrich.comchemicalbook.com |
One of the most detailed accounts of its preparation is found in a patent that outlines a complete process route starting from m-chlorobenzotrifluoride. google.com This multi-step synthesis involves:
Nitration: The starting material, m-chlorobenzotrifluoride, undergoes nitration to produce 5-chloro-2-nitro-trifluoromethyl toluene. google.com
Ammonification: The resulting compound is then subjected to an aminating reaction to form 2-nitro-5-amino benzotrifluoride. google.com
Bromination: This intermediate is then brominated to yield 2-nitro-4-bromo-5-amino benzotrifluoride. google.com
Deamination: The final step is a deamination reaction, where the amino group is removed to afford the target product, this compound. google.com
This synthetic route is noteworthy as it was developed to overcome challenges associated with difficult-to-obtain or expensive raw materials, aiming for a process suitable for industrial-scale production. google.com Another synthetic approach mentioned in the literature is the direct nitration of 1-bromo-2-(trifluoromethyl)benzene. researchgate.net
The utility of this compound lies in its potential as a precursor for more complex molecules. The presence of the bromine atom and the nitro group provides two distinct points for further chemical modification, making it a valuable intermediate for constructing a variety of organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. innospk.cominnospk.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWGHAFCXNYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593200 | |
| Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251115-21-6 | |
| Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
The production of this compound is dominated by a well-documented multi-step industrial process. While direct electrophilic substitution on a simpler precursor might seem plausible, the regiochemical outcomes dictated by the substituents make such routes less efficient.
The direct nitration of a bromo(trifluoromethyl)benzene precursor, such as 3-bromobenzotrifluoride, to selectively produce this compound is not a commonly employed industrial method. This is primarily due to the directing effects of the substituents on the benzene (B151609) ring, which would lead to a mixture of isomers.
The trifluoromethyl group (-CF3) is a deactivating, meta-directing group, while the bromo (-Br) group is a deactivating, ortho, para-directing group. During electrophilic nitration of 3-bromobenzotrifluoride, the incoming nitro group (-NO2) would be directed to various positions, resulting in a complex product mixture that is difficult to separate. For instance, nitration could occur at the 2, 4, or 6 positions relative to the bromine atom, none of which would yield the desired 4-bromo-2-nitro isomer as the primary product. This lack of regioselectivity makes the direct nitration approach inefficient for targeted synthesis.
An established and industrially viable route synthesizes this compound from the readily available raw material m-chlorobenzotrifluoride. google.comgoogle.com This pathway involves a sequence of four distinct chemical transformations: nitration, ammoniation, bromination, and deamination. google.comgoogle.com This method overcomes the regioselectivity issues of direct synthesis and is suitable for large-scale production. google.com
The initial step involves the nitration of m-chlorobenzotrifluoride to produce 5-chloro-2-nitrobenzotrifluoride. google.comgoogle.com This reaction is a standard electrophilic aromatic substitution.
Reaction Overview : m-Chlorobenzotrifluoride is treated with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. google.com
Research Findings : In a typical procedure, m-chlorobenzotrifluoride is added dropwise to a stirred mixture of concentrated nitric acid and 98% sulfuric acid at room temperature. The reaction temperature is then raised to 50°C and held for approximately 2 hours to ensure complete reaction. google.com Post-reaction, the mixture is quenched, and the organic layer is separated, washed to neutrality, and dried. This process yields 5-chloro-2-nitrobenzotrifluoride with reported yields ranging from 78% to 84.7%. google.com
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reactants | m-Chlorobenzotrifluoride, Conc. HNO₃, Conc. H₂SO₄ | 84.7 | google.com |
| Temperature | Room temperature initially, then 50°C | ||
| Reaction Time | 2 hours at 50°C | ||
| Reactants | m-Chlorobenzotrifluoride, Conc. HNO₃, Conc. H₂SO₄ | 78 | google.com |
| Temperature | Room temperature initially, then 10°C | ||
| Reaction Time | 5 hours at 10°C |
The second step is the conversion of 5-chloro-2-nitrobenzotrifluoride to 2-nitro-5-aminobenzotrifluoride via a nucleophilic aromatic substitution reaction. google.comgoogle.com
Reaction Overview : The chloro group in 5-chloro-2-nitrobenzotrifluoride is replaced by an amino group. This is achieved by reacting the substrate with an ammonia source, such as aqueous and liquid ammonia, under high temperature and pressure. google.com The presence of a copper catalyst, like copper powder or cuprous oxide, is often required to facilitate the reaction. google.com
Research Findings : The ammoniation is typically carried out in an autoclave. 5-chloro-2-nitrobenzotrifluoride is mixed with aqueous ammonia, liquid ammonia, and a copper catalyst. google.com The reaction is conducted at temperatures between 170°C and 230°C with pressures reaching 2 to 4 MPa. google.com This high-pressure, high-temperature process effectively substitutes the chlorine atom, yielding 2-nitro-5-aminobenzotrifluoride with reported yields as high as 94%. google.com
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reactants | 5-Chloro-2-nitrobenzotrifluoride, Aqueous NH₃, Liquid NH₃ | 94 | google.com |
| Catalyst | Copper powder or Cuprous Oxide | ||
| Temperature | 170-230°C | ||
| Pressure | 2-4 MPa |
In the third step, 2-nitro-5-aminobenzotrifluoride undergoes electrophilic bromination to form 2-nitro-4-bromo-5-aminobenzotrifluoride. google.comgoogle.com
Reaction Overview : The potent activating and ortho, para-directing nature of the amino group directs the incoming bromine atom to the position ortho to it, which is also meta to the deactivating nitro and trifluoromethyl groups. The reaction is typically carried out by treating the amino compound with elemental bromine in a suitable solvent. google.com
Research Findings : 2-nitro-5-aminobenzotrifluoride is dissolved in a solvent such as glacial acetic acid, dichloromethane, or chloroform. google.com A solution of bromine (1.0-1.3 molar equivalents) in the same solvent is then added. google.com The reaction temperature can range broadly from -15°C to 100°C. google.com One specific example involves dissolving the starting material in glacial acetic acid and adding bromine at 100°C, which, after a short reaction time and workup, provides the brominated product in 70% yield. google.com Another variation at 30°C reports a yield of 89%. google.com
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reactants | 2-Nitro-5-aminobenzotrifluoride, Bromine | 70 | google.com |
| Solvent | Glacial Acetic Acid | ||
| Temperature | 100°C | ||
| Reactants | 2-Nitro-5-aminobenzotrifluoride, Bromine | 89 | google.com |
| Solvent | Glacial Acetic Acid | ||
| Temperature | 30°C |
The final step is the removal of the amino group from 2-nitro-4-bromo-5-aminobenzotrifluoride to yield the target molecule, this compound. google.comgoogle.com
Reaction Overview : This transformation is accomplished through a deamination reaction. Instead of the traditional Sandmeyer reaction which involves diazotization at low temperatures and generates significant acidic waste, this modern industrial route employs a reaction with a nitrite (B80452) ester in a polar aprotic solvent. google.com This method avoids the need for cryogenic equipment and is more environmentally benign. google.com
Research Findings : The brominated aniline (B41778) derivative is reacted with a nitrite ester, such as isoamyl nitrite or tert-butyl nitrite, in a polar aprotic solvent like N-methylpyrrolidone (NMP), DMF, or DMSO. google.comgoogle.com The reaction is conducted at temperatures ranging from 0°C to 100°C. google.com For example, a solution of 2-nitro-4-bromo-5-aminobenzotrifluoride in NMP is added dropwise to a solution of isoamyl nitrite in NMP at 95°C. google.com After a reaction time of about 30 minutes, the product is isolated by distillation, affording this compound with yields reported between 34.7% and 45.5%. google.com
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reactants | 2-Nitro-4-bromo-5-aminobenzotrifluoride, Isoamyl Nitrite | 34.7 | google.com |
| Solvent | N-methylpyrrolidone (NMP) | ||
| Temperature | 95°C | ||
| Reactants | 2-Nitro-4-bromo-5-aminobenzotrifluoride, Isoamyl Nitrite | 45.5 | google.com |
| Solvent | N-methylpyrrolidone (NMP) | ||
| Temperature | 5°C |
Other Synthetic Approaches and Modifications
Several distinct synthetic routes to this compound have been developed, each with its own set of advantages and modifications.
One prominent method involves a multi-step sequence starting from m-chlorobenzotrifluoride. This process includes four key transformations: nitration, ammonification, bromination, and deamination google.com. A significant modification in this pathway is the deamination step, which can be carried out using an alkyl nitrite in a polar aprotic solvent. This approach is presented as an alternative to the traditional Sandmeyer reaction, offering the benefit of avoiding low-temperature equipment and the generation of acidic wastewater google.comgoogle.com.
Another widely utilized approach begins with 2,5-dibromonitrobenzene. In this synthesis, the trifluoromethyl group is introduced via a reaction with methyl fluorosulfonyl difluoroacetate in the presence of cuprous iodide chemicalbook.com. This method directly installs the trifluoromethyl group, replacing one of the bromine atoms on the starting material.
A third synthetic strategy involves the direct nitration of 1-bromo-4-(trifluoromethyl)benzene. The directing effects of the existing bromo and trifluoromethyl substituents guide the incoming nitro group to the desired position. The trifluoromethyl group is a meta-director, while the bromo group is an ortho-, para-director. The interplay of these directing effects can be leveraged to achieve the desired 2-nitro substitution pattern.
Mechanistic Investigations of Synthetic Transformations
The key transformations in the synthesis of this compound have been the subject of mechanistic studies to understand the underlying reaction pathways and intermediates.
The copper-catalyzed trifluoromethylation of 2,5-dibromonitrobenzene with methyl fluorosulfonyl difluoroacetate is proposed to proceed through the formation of a trifluoromethylcopper(I) species ([CF3Cu]). This intermediate then participates in a cross-coupling reaction with the aryl halide. Computational studies on related copper-catalyzed trifluoromethylations of aryl halides using DFT (Density Functional Theory) have suggested that the oxidative addition of the aryl halide to the copper center is the rate-limiting step of the catalytic cycle acs.orgresearchgate.net. The reactivity is often enhanced with electron-poor substrates acs.orgresearchgate.net.
The deamination of 2-nitro-4-bromo-5-aminobenzotrifluoride, particularly when using alkyl nitrites, is a modification of the classic Sandmeyer reaction. While the traditional Sandmeyer reaction is known to proceed through a radical mechanism involving a diazonium salt intermediate, the use of alkyl nitrites in aprotic solvents offers a pathway that can avoid the isolation of potentially unstable diazonium salts.
Catalyst Systems and Reaction Conditions in Synthesis
The choice of catalyst and reaction conditions is critical for the successful synthesis of this compound, influencing both the reaction rate and the final yield.
In the trifluoromethylation of 2,5-dibromonitrobenzene, cuprous iodide (CuI) is a commonly employed catalyst chemicalbook.com. Copper-based systems are frequently used for trifluoromethylation reactions, and the specific conditions can be tailored to the substrate. For instance, some copper-catalyzed trifluoromethylations of aryl halides are performed in solvents like N-methylpyrrolidone (NMP) at elevated temperatures chemicalbook.com.
For the multi-step synthesis starting from m-chlorobenzotrifluoride, the patent literature describes specific conditions for each step. The final deamination step, a modified Sandmeyer-type reaction, utilizes an alkyl nitrite such as isoamyl nitrite or tert-butyl nitrite in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) google.comgoogle.com. This method notably avoids the use of a copper catalyst, which is a hallmark of the traditional Sandmeyer reaction.
Alternative catalyst systems for trifluoromethylation of aryl halides include palladium-based catalysts. While often applied to aryl chlorides, these systems can offer a broad substrate scope and tolerance for various functional groups under mild conditions nih.gov.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature |
| Trifluoromethylation | Cuprous Iodide (CuI) | N-Methylpyrrolidone (NMP) | 80°C chemicalbook.com |
| Deamination | Isoamyl Nitrite | N-Methylpyrrolidone (NMP) | 95°C google.com |
| Deamination | Isopentyl Nitrite | N-Methylpyrrolidone (NMP) | 5°C google.com |
| Deamination | tert-Butyl Nitrite | Polar Aprotic Solvent | 0-100°C google.com |
Optimization of Synthetic Yields and Selectivity
Optimizing the yield and selectivity of each synthetic step is crucial for the efficient production of this compound.
In the multi-step synthesis from m-chlorobenzotrifluoride, the yield of the final deamination step is reported to be comparable to the traditional diazotization deamination method, with one example citing a yield of 34.7% and another 45.5% under slightly different conditions google.comgoogle.com. The key advantage highlighted is the reduction of environmental impact and energy consumption google.comgoogle.com.
For the trifluoromethylation of 2,5-dibromonitrobenzene, a high yield of 85% has been reported chemicalbook.com. The optimization of this reaction would involve screening different copper sources, ligands, solvents, and temperatures. Computational studies suggest that modifying the nucleophilic trifluoromethylating agent can have a significant impact on the reaction outcome and could allow for the use of more challenging substrates acs.orgresearchgate.net.
The regioselectivity of the nitration of 1-bromo-4-(trifluoromethyl)benzene is governed by the directing effects of the substituents. The strongly deactivating and meta-directing trifluoromethyl group, combined with the deactivating but ortho-, para-directing bromo group, favors the introduction of the nitro group at the 2-position. Careful control of nitrating agents and reaction temperature is essential to maximize the formation of the desired isomer and minimize the production of unwanted byproducts. The analysis of directing groups is a key strategy for predicting and optimizing the regioselectivity in electrophilic aromatic substitution reactions youtube.com.
| Starting Material | Key Transformation | Reported Yield |
| m-Chlorobenzotrifluoride | Deamination | 34.7% - 45.5% google.comgoogle.com |
| 2,5-Dibromonitrobenzene | Trifluoromethylation | 85% chemicalbook.com |
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution Reactions of the Compound
The benzene (B151609) ring of 4-bromo-2-nitro-1-(trifluoromethyl)benzene is significantly deactivated due to the presence of the powerful electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. msu.edu These groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edu
In principle, the directing effects of the existing substituents would guide incoming electrophiles. The bromine atom is an ortho-, para-director, while the nitro and trifluoromethyl groups are meta-directors. Consequently, any potential electrophilic attack would be directed towards the C-3 and C-5 positions (relative to the trifluoromethyl group). However, the cumulative deactivating effect is so profound that electrophilic aromatic substitution reactions on this compound are generally unfavorable and require forcing conditions, often resulting in low yields or no reaction. Synthetic strategies typically involve introducing the desired substituents to the ring before the installation of the deactivating nitro or trifluoromethyl groups. libretexts.orgyoutube.com
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) is a prominent reaction pathway for this compound. libretexts.org The reaction is facilitated by the presence of the strong electron-withdrawing nitro and trifluoromethyl groups positioned ortho and para to the bromine atom, respectively. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. libretexts.orgyoutube.com
The bromine atom acts as a good leaving group and can be displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities onto the aromatic ring. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of substituted anilines, ethers, and thioethers, respectively. The reaction typically proceeds under mild to moderate conditions. nih.gov
| Nucleophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Amines (R-NH₂) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) | N-substituted 5-bromo-2-(trifluoromethyl)anilines | nih.gov |
| Alkoxides (R-O⁻) | Alcohol (R-OH), Base (e.g., NaH, KOH) | 4-Alkoxy-2-nitro-1-(trifluoromethyl)benzenes | libretexts.org |
| Thiols (R-SH) | Base (e.g., Et₃N), Solvent (e.g., THF) | 4-Thioether-2-nitro-1-(trifluoromethyl)benzenes | nih.gov |
Cross-Coupling Reactions Involving the Bromine Moiety
The carbon-bromine bond in this compound is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. acs.org
Palladium catalysts are highly effective in mediating a variety of cross-coupling reactions involving aryl bromides. acs.org The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester), is a widely used method for creating biaryl structures. researchgate.netuzh.ch Other significant palladium-catalyzed reactions include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Stille coupling (coupling with organotin compounds). acs.orgyoutube.com These reactions offer a powerful toolkit for elaborating the structure of this compound. nih.gov
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Class | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryls, Aryl-alkenes | uzh.ch |
| Heck | Alkene | Pd(OAc)₂, PPh₃ | Styrene derivatives | beilstein-journals.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkynes | youtube.com |
| Stille | Organostannane | Pd(PPh₃)₄ | Biaryls, Aryl-alkenes | acs.org |
Copper-mediated or -catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for forming new bonds at the bromine-bearing carbon. beilstein-journals.org The Ullmann condensation, a classic copper-promoted reaction, can be used to form diaryl ethers or diaryl amines, although it often requires high temperatures. More contemporary copper-catalyzed methods, sometimes used in conjunction with ligands, can proceed under milder conditions. nih.gov These reactions are particularly useful for trifluoromethylation and trifluoromethylselenolation processes. beilstein-journals.orgbeilstein-journals.org
| Reaction Type | Reagent | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Phenols, Amines | Cu powder or Cu(I) salt, high temperature | Diaryl ethers, Diaryl amines | mdpi.com |
| Trifluoromethylation | "CF₃" source (e.g., TMSCF₃) | Cu(I) salt (e.g., CuI), ligand | Substituted benzotrifluorides | beilstein-journals.orgnih.govnih.gov |
| Trifluoromethylselenolation | "SeCF₃" source | Cu(I) catalyst | Aryl trifluoromethyl selenides | beilstein-journals.org |
Reduction and Oxidation Pathways
The functional groups on this compound offer distinct opportunities for reduction and oxidation reactions. The most common and synthetically useful transformation in this class is the reduction of the nitro group.
The nitro group can be selectively reduced to an amino group (-NH₂) to furnish 5-bromo-2-(trifluoromethyl)aniline. This transformation is a cornerstone in the synthesis of pharmaceuticals and other advanced materials. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). google.comacs.org Electrochemical methods have also been developed for the reduction of related nitrobenzotrifluorides. acs.org
Oxidation of the this compound molecule is generally not a common pathway, as the aromatic ring is already electron-poor and the substituents are in stable oxidation states.
Functional Group Transformations and Derivatization Strategies
The primary strategies for derivatizing this compound hinge on the reactivity of the bromo and nitro functionalities. A common synthetic sequence involves first modifying the bromo position via cross-coupling or nucleophilic substitution, followed by reduction of the nitro group. google.com
For example, a Suzuki coupling can be performed to introduce a new aryl group at the C-4 position. The resulting nitro-biaryl compound can then be reduced to the corresponding aniline (B41778) derivative. This aniline is a versatile intermediate that can undergo a wide array of subsequent reactions, such as diazotization, acylation, and further cross-coupling, enabling the synthesis of complex molecular architectures. A patent describes a multi-step process starting from m-chlorobenzotrifluoride that involves nitration, ammoniation, bromination, and finally a deamination reaction to produce 4-bromo-2-nitro-trifluoromethylbenzene itself. google.com
This step-wise modification allows for controlled and strategic construction of derivatives, leveraging the distinct reactivity of each functional group present on the starting scaffold.
Spectroscopic and Structural Characterization Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR would be employed to map out the carbon-hydrogen framework and the fluorine environment.
¹H NMR: This technique would identify the chemical environment of the hydrogen atoms on the aromatic ring. The substitution pattern would lead to a complex splitting pattern (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nitro and trifluoromethyl groups and the bromine atom.
¹³C NMR: This would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon atom of the trifluoromethyl group would also exhibit a characteristic chemical shift and coupling to the fluorine atoms.
¹⁹F NMR: This is particularly informative for fluorinated compounds. It would show a single resonance for the -CF₃ group, and its chemical shift would be indicative of the electronic environment on the benzene (B151609) ring.
Data Table: Predicted NMR Data for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 7.5 - 8.5 | m | - |
| ¹³C | 110 - 150 | m | - |
| ¹⁹F | -60 to -70 | s | - |
Note: This table is illustrative and based on general expectations for similar structures. Actual experimental data is required for accurate values.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Research
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
Asymmetric and symmetric stretching of the nitro group (NO₂) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Stretching vibrations of the C-F bonds of the trifluoromethyl group, usually appearing as strong absorptions in the 1000-1350 cm⁻¹ region.
Aromatic C-H and C=C stretching vibrations.
C-Br stretching vibration, which would appear at lower wavenumbers.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum would be influenced by the chromophoric nitro and aromatic groups, providing information about the conjugated system.
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, there would be a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with nearly equal intensity), which is a definitive indicator of a single bromine atom in the molecule. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other fragments, providing further structural clues. High-resolution mass spectrometry (HRMS) could be used to determine the exact elemental composition, confirming the molecular formula.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular geometries and electronic characteristics. For 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, DFT calculations can elucidate bond lengths, bond angles, and the spatial arrangement of its substituents, which are critical for understanding its chemical behavior.
The geometry of the benzene (B151609) ring is expected to be slightly distorted from a perfect hexagon due to the electronic effects of the three different substituents: the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the bromo (-Br) group. DFT studies on similar substituted nitrobenzenes have shown that the presence of bulky or electron-withdrawing groups ortho to the nitro group can cause it to twist out of the plane of the benzene ring. nih.govresearchgate.net For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°. nih.govresearchgate.net A similar non-planar arrangement would be expected for this compound.
Electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net In substituted nitrobenzenes, the HOMO is typically delocalized over the benzene ring, while the LUMO is often localized on the electron-deficient nitro group and the ring. researchgate.netnih.gov This distribution indicates that the molecule is susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the benzene ring and the carbon atom attached to the nitro group.
| Parameter | Predicted Value/Characteristic | Basis of Prediction (Similar Compounds) |
| Molecular Geometry | ||
| C-Br Bond Length | ~1.89 - 1.91 Å | DFT calculations on brominated benzenes. |
| C-N (Nitro) Bond Length | ~1.47 - 1.49 Å | Studies on nitroaromatic compounds. globalresearchonline.net |
| C-C (Aromatic) Bond Length | ~1.38 - 1.41 Å | General values for substituted benzenes. globalresearchonline.net |
| C-CF₃ Bond Length | ~1.50 - 1.52 Å | Calculations on trifluoromethylated aromatics. acs.org |
| NO₂ Dihedral Angle | Expected to be twisted out of the ring plane. | Crystal structure data of ortho-substituted nitrobenzenes. nih.govresearchgate.net |
| Electronic Properties | ||
| HOMO-LUMO Energy Gap | Relatively small, indicating high reactivity. | DFT studies on related nitroaromatic Schiff bases. researchgate.net |
| HOMO Localization | Delocalized over the π-system of the benzene ring. | General trend in aromatic compounds. nih.gov |
| LUMO Localization | Primarily on the nitro group and benzene ring. | Characteristic of electron-withdrawing nitro group. nih.gov |
| Molecular Electrostatic Potential | Negative potential on nitro-group oxygens; Positive on ring hydrogens. | Fundamental principles of charge distribution with electronegative groups. |
Table 1: Predicted Molecular and Electronic Properties from DFT Studies. The values are estimations based on computational studies of structurally related molecules.
Prediction of Reactivity and Reaction Mechanisms via Computational Chemistry
Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. rsc.org By calculating global reactivity descriptors derived from FMO energies, a quantitative assessment of a molecule's reactivity can be made. nih.gov
Key reactivity descriptors include:
Ionization Potential (IP) and Electron Affinity (EA) : Related to the HOMO and LUMO energies, respectively.
Chemical Hardness (η) : A measure of resistance to change in electron distribution. A lower hardness value indicates higher reactivity.
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. The presence of strong electron-withdrawing groups like -NO₂ and -CF₃ would result in a high electrophilicity index for this compound.
These parameters suggest that the compound is a strong electrophile, prone to react with nucleophiles. Computational studies on the decomposition of nitroaromatic compounds have identified primary reaction pathways, such as the homolytic cleavage of the C-NO₂ bond. researchgate.net For this compound, computational analysis could model the energy barriers for such dissociation reactions, providing insight into its thermal stability. researchgate.net Furthermore, theoretical models can predict the outcomes of substitution reactions, determining whether a nucleophile would preferentially attack a specific carbon on the ring or displace one of the existing substituents.
| Reactivity Descriptor | Predicted Trend for this compound | Rationale |
| Chemical Hardness (η) | Low | The small HOMO-LUMO gap associated with nitroaromatics corresponds to low hardness and high reactivity. researchgate.net |
| Electronegativity (χ) | High | Presence of multiple electronegative atoms (O, F, Br, N). |
| Electrophilicity Index (ω) | High | Strong electron-withdrawing nature of the NO₂ and CF₃ groups makes the molecule a good electron acceptor. nih.gov |
| Primary Reaction Site | Aromatic Ring (Carbon atoms) | The π-system is made electron-deficient by the substituents, making it susceptible to nucleophilic aromatic substitution. |
Table 2: Predicted Global Reactivity Descriptors. These predictions are based on established trends for molecules containing strong electron-withdrawing groups.
Molecular Docking and Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov While specific docking studies for this compound are not widely reported, its structural motifs are present in many biologically active compounds, making it an interesting candidate for such investigations.
In a hypothetical docking study, this compound would be placed into the active site of a target protein. The simulation would then explore various binding poses, calculating the binding affinity (often expressed as a docking score in kcal/mol) for each. nih.gov A lower (more negative) score typically indicates a more favorable binding interaction.
The interactions driving the binding could be analyzed in detail:
Hydrogen Bonds : The oxygen atoms of the nitro group could act as hydrogen bond acceptors.
Halogen Bonds : The bromine atom could participate in halogen bonding with electron-rich atoms in the protein's active site.
Hydrophobic Interactions : The benzene ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Such studies are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
Analysis of Non-Linear Optical Properties
Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. ripublication.com Computational methods, particularly DFT, are highly effective for predicting the NLO response of organic molecules by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netnih.gov
The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. ajrconline.org For this compound, the combination of electron-withdrawing groups (-NO₂, -CF₃) and the polarizable bromine atom on the π-conjugated benzene ring suggests the potential for a significant NLO response. The asymmetric substitution pattern is key; it creates a large ground-state dipole moment and enhances the charge transfer characteristics of the molecule upon excitation, which are prerequisites for a high β value.
Computational studies on similar molecules, such as 4-bromo-2-nitroaniline, have confirmed that the presence of nitro and bromo groups can lead to promising NLO properties. ripublication.com Theoretical calculations for this compound would involve optimizing its geometry and then computing the NLO parameters, often comparing the resulting β value to that of a standard NLO material like urea (B33335) for reference. ripublication.com
| NLO Property | Definition | Predicted Significance for this compound |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Expected to be high due to asymmetric, highly polar substituents. |
| Polarizability (⟨α⟩) | The ease with which the electron cloud can be distorted by an external electric field. | Expected to be significant due to the π-system and the large bromine atom. |
| First Hyperpolarizability (βtotal) | The measure of the second-order NLO response. | Potentially large, driven by intramolecular charge transfer enabled by the strong acceptor groups (-NO₂, -CF₃) on the benzene ring. |
Table 3: Predicted Non-Linear Optical (NLO) Properties. Predictions are based on the structure-property relationships established for organic NLO materials.
Solvent Effects and Energetic Behavior Calculations
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant.
For this compound, calculations incorporating solvent effects would be expected to show:
Geometrical Changes : Minor adjustments in bond lengths and angles may occur as the molecule adapts to the solvent environment.
Dipole Moment : The dipole moment is generally higher in polar solvents due to stabilization of the charge-separated state.
Electronic Spectra : The energies of electronic transitions, which correspond to UV-Vis absorption peaks, can shift (either to longer or shorter wavelengths) depending on the relative polarity of the ground and excited states and the solvent's polarity.
Reaction Energetics : The activation energies and reaction enthalpies for chemical processes can be altered by the solvent's ability to stabilize or destabilize reactants, transition states, and products.
Studying solvent effects is crucial for accurately comparing theoretical predictions with experimental data, as most experiments are conducted in solution rather than in the gas phase. rsc.org
Advanced Applications in Chemical Research and Development
Role as a Key Intermediate in Organic Synthesis
4-Bromo-2-nitro-1-(trifluoromethyl)benzene is a significant intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.comgoogle.com The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable scaffold for constructing more complex molecular architectures. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the benzene (B151609) ring for nucleophilic aromatic substitution reactions, while the bromine atom can participate in a variety of cross-coupling reactions.
The compound's utility stems from the distinct reactivity of its functional groups:
Nitro Group: Can be readily reduced to an amine, which is a key functional group for introducing a wide range of other functionalities or for forming amide, sulfonamide, and imine bonds. This transformation is fundamental in the synthesis of many biologically active compounds.
Bromine Atom: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the attachment of diverse aryl, alkyl, and amino groups.
Trifluoromethyl Group: This moiety is known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com Its presence in the starting intermediate is highly advantageous for medicinal chemistry applications.
A complete process route for synthesizing this compound from m-chlorobenzotrifluoride has been developed, overcoming previous challenges related to raw material availability and cost, thus making it more suitable for industrialized production. google.com The role of related brominated, nitrated aromatic compounds as foundational intermediates is well-established in the production of pharmaceuticals, agrochemicals, and dyes. chemimpex.cominnospk.com
| Functional Group | Common Reactions | Potential Products/Applications |
|---|---|---|
| Nitro (NO₂) | Reduction to Amine (NH₂) | Precursor for amides, sulfonamides, anilines, and heterocyclic compounds. |
| Bromo (Br) | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination, Grignard Formation | Synthesis of bi-aryl compounds, substituted styrenes, and complex amines. |
| Trifluoromethyl (CF₃) | Generally stable, influences electronic properties | Enhances lipophilicity, metabolic stability, and binding affinity in bioactive molecules. mdpi.com |
Development of Novel Pharmacologically Active Compounds
The trifluoromethyl-substituted nitrobenzene (B124822) scaffold is a key feature in a variety of pharmacologically active molecules. The unique electronic and steric properties imparted by these functional groups make this compound an attractive starting material for drug discovery programs.
While direct studies on this compound are limited, research on its close isomer, 1-bromo-2-(trifluoromethyl)-4-nitrobenzene, highlights the potential of this structural motif in cancer therapy. researchgate.net This isomer has been utilized as a key intermediate in the synthesis of novel 1,3-thiazolidine-2,4-dione derivatives, which were evaluated for their efficacy against prostate cancer. researchgate.net The androgen receptor is a primary target for treating prostate cancer, and these synthesized compounds were investigated for their ability to interfere with its function. researchgate.net
Several of the synthesized derivatives displayed significant antiproliferative activity against the PC-3 and LNCaP human prostate cancer cell lines. researchgate.net Importantly, these compounds exhibited very low cytotoxicity in noncancerous 3T3 cells, suggesting a degree of selectivity towards cancer cells. researchgate.net
| Compound | Target Cell Line | Activity/Observation | Source |
|---|---|---|---|
| Derivative 29 | PC-3, LNCaP | Significant antiproliferative activity. | researchgate.net |
| Derivative 30 | PC-3, LNCaP | Significant antiproliferative activity. | researchgate.net |
| Derivative 31 | PC-3, LNCaP | Significant antiproliferative activity. | researchgate.net |
| Derivatives (General) | 3T3 (Noncancerous) | Very low cytotoxicity observed. | researchgate.net |
In the same study that explored anti-prostate cancer agents, the synthesized 1,3-thiazolidine-2,4-dione derivatives originating from 1-bromo-2-(trifluoromethyl)-4-nitrobenzene were also assessed for their antioxidant properties. researchgate.net The results indicated that several of the compounds showed comparatively significant antioxidant activity. researchgate.net This dual activity—antiproliferative and antioxidant—makes such compounds interesting candidates for further investigation, as oxidative stress is often implicated in the pathology of various chronic diseases, including cancer.
The specific structural features of this compound make its derivatives promising candidates for modulating the activity of proteins and enzymes. The trifluoromethyl group is a well-known substituent in medicinal chemistry, often included in drug design to enhance binding to protein targets. mdpi.com
Nitroaromatic compounds can be substrates for various flavoenzymes, such as xenobiotic reductases, which catalyze their reduction. mdpi.com This interaction is of significant interest for bioremediation and for the activation of prodrugs. The ability of an enzyme like xenobiotic reductase B (XenB) to process different nitroaromatic substrates is determined by the structural properties of its active site. mdpi.com Therefore, molecules derived from this compound could be designed to specifically interact with and modulate the activity of such enzymes. Furthermore, protein-protein interactions are known to regulate enzyme activity, and small molecules can influence these interactions, revealing a potential mechanism by which derivatives of this compound could exert biological effects. nih.gov
Intermediacy in Agrochemical Synthesis
The development of new agrochemicals, such as pesticides and herbicides, relies on the availability of versatile chemical intermediates. Aromatic compounds containing bromine, nitro, and trifluoromethyl groups are valuable building blocks in this industry. chemimpex.cominnospk.com The trifluoromethyl group, in particular, is a key structural motif found in many modern active ingredients for agrochemicals. nih.gov
This compound serves as a precursor to more complex molecules used in crop protection. Its aniline (B41778) derivatives, obtained via the reduction of the nitro group, are particularly useful. For instance, the related compound 4-Bromo-2-nitro-6-(trifluoromethyl)aniline is explicitly identified as a pivotal intermediate in the production of pharmaceuticals and agrochemicals. innospk.com The synthesis of trifluoromethylpyridine derivatives, which are crucial components of several commercialized agrochemicals, often starts from highly functionalized benzene precursors. nih.gov
| Agrochemical Class | Role of Intermediate | Key Structural Features |
|---|---|---|
| Herbicides | Core structure for building active molecules. | Trifluoromethyl group often enhances efficacy. |
| Insecticides | Precursor for synthesizing complex heterocyclic systems. | Nitroanilines are common starting points. |
| Fungicides | Building block for compounds with specific target interactions. | Halogenated and nitrated rings provide reactivity. |
| Nematicides | Starting material for novel carboxamide structures. nih.gov | Trifluoromethyl group is often important for activity. nih.gov |
Contribution to Advanced Materials Development
Beyond life sciences, this compound is a valuable intermediate in the field of materials science. It has been identified as a very important midbody for optical waveguide materials. google.com Optical waveguides are critical components in telecommunications and integrated optics, and the materials used must have specific refractive indices and high thermal stability. The incorporation of fluorine, via the trifluoromethyl group, can tune the optical properties and enhance the performance of these materials.
In a broader context, related brominated aromatic compounds are used in the development of specialty polymers. chemimpex.com These building blocks can be incorporated into polymer chains to enhance key properties such as thermal stability and chemical resistance, which are crucial for industrial and high-performance applications. chemimpex.com
Environmental and Green Chemistry Research Perspectives
Environmental Fate and Transport Modeling in Academic Context
The environmental fate and transport of a chemical compound describe its movement and transformation in the environment. researchgate.net These processes, which include persistence in air, water, and soil, reactivity, degradation, and migration, determine the potential exposure and risk to ecosystems and human health. researchgate.netnih.gov While specific environmental fate and transport models for 4-Bromo-2-nitro-1-(trifluoromethyl)benzene are not extensively detailed in publicly available academic literature, the methodologies for such modeling are well-established.
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as air, water, soil, and sediment. researchgate.net These models are crucial for understanding the potential long-term impacts of chemical releases and for informing environmental risk assessments. researchgate.net The application of such models requires detailed information on the physicochemical properties of the compound, as well as local geological and meteorological data. taftlaw.com
A common approach involves using linked, multi-compartment modeling systems to simulate the entire environmental pathway of a contaminant, from its release to its final destination. taftlaw.com For instance, models like AERMOD for air dispersion, PRZM-3 for vadose zone transit, and MODFLOW for groundwater flow can be integrated to create a comprehensive picture of a chemical's journey through the environment. taftlaw.com Key processes simulated in these models include adsorption to soil or sediment, chemical or biological degradation, and transport with carrier media like water and air. nih.govnih.gov
In the academic context, researchers would model the fate of this compound by first gathering data on its properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and then applying established models to predict its behavior in specific environmental scenarios. For example, the adsorption of the compound to different soil types like clay and sand could be estimated using isotherm models, and its potential for biodegradation would be a critical parameter in determining its persistence. nih.gov
Table 1: Examples of Environmental Fate and Transport Models and Their Applications
| Model Name | Environmental Compartment/Process Simulated | Typical Application |
| AERMOD | Air | Predicts pollutant concentration from various sources. |
| PRZM-3 | Vadose Zone (unsaturated soil) | Models the movement of pesticides and other chemicals in the root zone. |
| MODFLOW | Groundwater | Simulates groundwater flow through aquifers. |
| MT3DMS | Groundwater | Models solute transport and dispersion in groundwater, often used with MODFLOW. |
| ChemCAN | Multimedia | Estimates the distribution of chemicals in a region across air, water, soil, and sediment. |
Biodegradation Studies and Environmental Impact Assessment Methodologies
The biodegradation of nitroaromatic compounds, a class to which this compound belongs, is a significant area of research due to the environmental persistence and potential toxicity of these substances. nih.govnih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation by many microorganisms. nih.gov However, a variety of bacteria and fungi have evolved specialized enzymatic pathways to transform or completely mineralize these compounds. nih.gov
While specific biodegradation studies on this compound are limited, research on analogous compounds provides insight into potential metabolic pathways. Microorganisms employ several strategies to metabolize nitroaromatics:
Reduction of the Nitro Group: Under anaerobic conditions, bacteria can reduce the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov The resulting aromatic amine may be more or less toxic and can be subject to further degradation.
Oxidative Denitration: Some aerobic bacteria can initiate degradation by removing the nitro group as nitrite (B80452). This is often accomplished by dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, leading to a nitrocatechol intermediate which is then further metabolized. nih.gov
Partial Reduction and Rearrangement: In some pathways, the nitro group is first reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to form an aminated and hydroxylated ring that can be cleaved. nih.govnih.gov
Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also demonstrated the ability to mineralize highly substituted nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov Investigating similar microbial systems for the degradation of this compound would be a key focus of environmental research.
Environmental Impact Assessment (EIA) is a systematic process used to predict the environmental consequences of a proposed project or development. For chemical manufacturing facilities, an EIA would evaluate potential impacts from the entire lifecycle of a product, including the synthesis of intermediates like this compound. environmentclearance.nic.in This involves assessing raw material use, energy consumption, waste generation, effluent discharge, and the potential for accidental releases. Methodologies include baseline studies to characterize the existing environment, predictive modeling to estimate the extent of potential impacts, and the development of mitigation measures to minimize adverse effects. environmentclearance.nic.in
Table 2: Microbial Strategies for the Biodegradation of Nitroaromatic Compounds
| Degradation Strategy | Microbial Group | Key Reaction | Environmental Condition |
| Nitro Group Reduction | Anaerobic Bacteria (e.g., Desulfovibrio, Clostridium) | -NO₂ → -NH₂ | Anaerobic |
| Oxidative Denitration | Aerobic Bacteria (e.g., Comamonas, Acidovorax) | Aromatic ring oxidation and elimination of nitrite (NO₂⁻) | Aerobic |
| Fungal Mineralization | Fungi (e.g., Phanerochaete chrysosporium) | Extensive degradation, potentially to CO₂ | Aerobic |
| Hydroxylamine Rearrangement | Aerobic Bacteria (e.g., Pseudomonas) | -NO₂ → -NHOH → Hydroxylated intermediate | Aerobic |
Green Chemistry Approaches in Synthesis (e.g., reduced energy consumption, waste reduction)
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of specialty chemicals like this compound, these principles can be applied to improve efficiency, reduce environmental impact, and lower costs.
One documented green chemistry approach for the synthesis of this compound involves improving a key deamination step in a multi-step reaction sequence. google.com A synthetic route starting from m-chlorobenzotrifluoride proceeds through nitration, ammoniation, bromination, and finally deamination to yield the target product. google.com The final deamination step is critical from a green chemistry perspective.
The traditional method for this type of deamination often involves diazotization followed by reduction, a process that typically requires cryogenic (very low temperature) conditions and can generate acidic wastewater. google.com A greener alternative described in patent literature avoids these drawbacks. google.com In this improved process, the amino-group intermediate is reacted with a nitrite ester (such as tert-butyl nitrite or isopentyl nitrite) in a polar aprotic solvent. google.com This method presents two significant advantages:
Reduced Energy Consumption: The reaction does not require low-temperature equipment, thereby significantly lowering energy consumption compared to traditional diazotization methods. google.com
Waste Reduction: This pathway eliminates the production of acidic wastewater, a problematic byproduct of the conventional process, which simplifies waste treatment and reduces environmental pollution. google.com
The patent claims that this alternative deamination method provides a product yield that is comparable to the traditional route, making it an economically viable and environmentally superior option for industrial production. google.com This approach exemplifies the core green chemistry goals of increasing energy efficiency and preventing waste at the source.
Table 3: Comparison of Deamination Methods in the Synthesis of this compound
| Feature | Traditional Diazotization Method | Improved Nitrite Ester Method | Green Chemistry Advantage |
| Temperature Requirement | Requires low-temperature equipment (cryogenics) | Does not require low-temperature equipment | Reduced energy consumption |
| Waste Generation | Produces acidic wastewater | No acidic wastewater generated | Waste prevention, reduced environmental pollution |
| Product Yield | Standard yield | Comparable to traditional method | Maintains economic viability |
Q & A
Q. Basic/Advanced
- X-ray crystallography : Resolves ambiguities in regiochemistry caused by similar substituent effects .
- Multinuclear NMR (¹⁹F, ¹H, ¹³C) : ¹⁹F NMR distinguishes trifluoromethyl environments, while NOESY correlations confirm spatial proximity of nitro and bromine groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., Br vs. Cl) .
What safety protocols are critical when handling this compound?
Q. Basic
- Hazard classification : Class 4-3-III (flammable solid, toxic by inhalation) .
- Handling : Use fume hoods, anti-static equipment, and personal protective equipment (PPE) to avoid dust inhalation or skin contact .
- Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents .
How does this compound serve as an intermediate in medicinal chemistry, and what are its limitations?
Advanced
The bromine and nitro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl scaffolds for kinase inhibitors . However, steric hindrance from the trifluoromethyl group can reduce coupling efficiency. Strategies include:
- Pre-activation : Converting Br to a more reactive leaving group (e.g., OTf) .
- Microwave-assisted synthesis : Enhances reaction rates and reduces steric limitations .
Why do computational studies of this compound’s reactivity sometimes conflict with experimental data?
Advanced
Discrepancies arise from approximations in density functional theory (DFT) models, particularly for electron-withdrawing groups (e.g., -NO₂, -CF₃) that polarize the aromatic ring. Hybrid methods (e.g., MP2/cc-pVTZ) improve accuracy for nitro-group charge distribution and transition-state geometries .
What are the stability challenges of this compound under acidic or basic conditions?
Q. Advanced
- Acidic conditions : Nitro groups undergo partial reduction to amines, while CF₃ can hydrolyze to COOH under strong acids (e.g., H₂SO₄) .
- Basic conditions : Elimination of Br⁻ may occur, forming benzyne intermediates. Stabilize with non-nucleophilic bases (e.g., DBU) .
How does this compound compare to analogs (e.g., 3-Bromo-4-nitro-CF₃-benzene) in reactivity?
Q. Advanced
- Electrophilic substitution : The meta-nitro derivative exhibits slower reactivity due to deactivation by both -NO₂ and -CF₃ .
- Nucleophilic aromatic substitution (SNAr) : Bromine in the para position to -CF₃ is more susceptible to displacement than ortho isomers .
What role does this compound play in materials science, particularly in polymer functionalization?
Advanced
It serves as a monomer for fluorinated polymers with enhanced thermal stability. The nitro group can be reduced to an amine for post-polymerization modifications (e.g., crosslinking or dye attachment) .
How can researchers mitigate environmental risks associated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
